2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano and methyl groups, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-4,6-dimethylpyridine with a sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 2,4-dimethylphenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid
Uniqueness
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-11-5-6-16(13(3)7-11)21-17(22)10-23-18-15(9-19)12(2)8-14(4)20-18/h5-8H,10H2,1-4H3,(H,21,22) |
InChI Key |
VLTUWHDHDZQNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N)C |
Origin of Product |
United States |
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